METHYL 2-{4-[(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}ACETATE
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Overview
Description
Methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazino}acetate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the dichloro substituents on the benzothiophene ring and the ester functional group on the piperazine ring further adds to the complexity of this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazino}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a substituted benzene and a thiophene derivative under acidic conditions.
Introduction of Dichloro Substituents: The dichloro substituents can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane under basic conditions.
Coupling of Benzothiophene and Piperazine: The benzothiophene and piperazine moieties can be coupled through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the benzothiophene derivative.
Esterification: The final step involves the esterification of the piperazine nitrogen with methyl chloroacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic route to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazino}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazino}acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazino}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazino}acetate can be compared with other similar compounds, such as:
Methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperidino}acetate: Similar structure but with a piperidine ring instead of a piperazine ring.
Methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]morpholino}acetate: Similar structure but with a morpholine ring instead of a piperazine ring.
Methyl 2-{4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]thiomorpholino}acetate: Similar structure but with a thiomorpholine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-23-13(21)9-19-4-6-20(7-5-19)16(22)15-14(18)11-3-2-10(17)8-12(11)24-15/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUKKOUOOBPOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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